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Carboxytolbutamide-d9 (butyl-d9)

Cat. No.: B15128614
M. Wt: 309.39 g/mol
InChI Key: GCMVATDSSHTCOS-WRMMWXQOSA-N
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Description

Significance of Stable Isotope Labeling in Modern Chemical Biology

Stable isotope labeling is a cornerstone of modern chemical biology, enabling researchers to unravel the complexities of living systems with high precision. researchgate.net By introducing molecules containing isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), scientists can distinguish these labeled compounds from their naturally abundant, unlabeled counterparts. nih.gov This technique is instrumental in a variety of applications, including:

Metabolic Flux Analysis: Determining the rates of metabolic pathways and understanding how these fluxes are altered in disease states or in response to therapeutic interventions. juniperpublishers.com

Proteomics: Studying protein turnover, post-translational modifications, and protein-protein interactions.

Drug Metabolism and Pharmacokinetics (DMPK): Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. biopharmaservices.com

Elucidating Reaction Mechanisms: Investigating the step-by-step processes of chemical and enzymatic reactions.

The integration of stable isotope labeling with highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has further amplified its utility, allowing for the precise detection and quantification of labeled molecules and their metabolites.

Role of Deuterated Analogs in Investigating Metabolic and Reaction Pathways

Among the stable isotopes, deuterium, a heavy isotope of hydrogen, plays a particularly prominent role in research. The replacement of hydrogen with deuterium in a molecule, a process known as deuteration, can have a significant impact on the molecule's properties without drastically altering its fundamental chemical structure. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down the rate of reactions where the cleavage of a C-H bond is the rate-limiting step.

This property of deuterated analogs is strategically exploited to:

Probe Metabolic "Soft Spots": By selectively deuterating specific positions on a drug molecule that are susceptible to metabolic breakdown, researchers can slow down its metabolism. This can help in identifying the primary sites of metabolic attack and in designing more stable drug candidates. nih.gov

Enhance Pharmacokinetic Profiles: Slowing down metabolism can lead to a longer half-life and increased exposure of a drug in the body, potentially allowing for lower or less frequent dosing. biopharmaservices.com

Serve as Internal Standards: In quantitative bioanalysis, deuterated analogs of the analyte of interest are considered the gold standard for use as internal standards. Since they have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, leading to more accurate and precise quantification. nih.gov

Overview of Carboxytolbutamide-d9 (butyl-d9) as a Research Tool

Carboxytolbutamide-d9 (butyl-d9) is a deuterated analog of carboxytolbutamide (B18513), which is a major metabolite of the first-generation sulfonylurea drug, tolbutamide (B1681337). nih.govnih.gov Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to hydroxytolbutamide, which is then further oxidized to carboxytolbutamide. nih.gov Carboxytolbutamide itself has no hypoglycemic effect. nih.gov

The "d9" designation in Carboxytolbutamide-d9 (butyl-d9) indicates that nine hydrogen atoms on the butyl group of the molecule have been replaced with deuterium atoms. This extensive deuteration makes it an invaluable tool in a variety of research applications, primarily as an internal standard in pharmacokinetic and metabolic studies of tolbutamide and its metabolites. nih.gov Its use ensures high accuracy and reliability in the quantification of these compounds in biological matrices such as plasma and urine.

Chemical and Physical Properties of Carboxytolbutamide-d9 (butyl-d9)

The utility of Carboxytolbutamide-d9 (butyl-d9) as a research tool is intrinsically linked to its specific chemical and physical properties.

Chemical Structure and Isotopic Labeling

The chemical structure of Carboxytolbutamide-d9 (butyl-d9) is characterized by a p-substituted benzene (B151609) ring with a carboxylic acid group and a sulfonylurea moiety, which is further substituted with a deuterated butyl group. The nine deuterium atoms are located on the butyl chain, a region that is not typically involved in the primary metabolic oxidation that converts tolbutamide to its hydroxylated and carboxylated forms. This strategic placement of the deuterium labels ensures that the isotopic signature is retained throughout the metabolic processes relevant to its use as an internal standard.

Physicochemical Characteristics

The physicochemical properties of Carboxytolbutamide-d9 (butyl-d9) are very similar to its non-deuterated counterpart, carboxytolbutamide. This is a critical feature for its application as an internal standard.

PropertyDescription
Molecular Formula C₁₂H₇D₉N₂O₅S
Appearance Typically a white to off-white solid.
Solubility Generally soluble in organic solvents like methanol (B129727) and DMSO, with limited solubility in water. mdpi.com
Stability Stable under standard laboratory storage conditions, though protection from excessive heat and light is recommended.

Applications in Research

The primary application of Carboxytolbutamide-d9 (butyl-d9) is as an internal standard in bioanalytical methods for the quantification of tolbutamide and its metabolites.

Use as an Internal Standard in Mass Spectrometry

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as Carboxytolbutamide-d9, is ideal because its chemical and physical behavior is nearly identical to the analyte being measured.

When added to a biological sample at a known concentration, Carboxytolbutamide-d9 co-elutes with the non-deuterated carboxytolbutamide. In the mass spectrometer, they are distinguished by their mass-to-charge ratio (m/z) due to the mass difference between deuterium and hydrogen. By comparing the peak area of the analyte to the peak area of the internal standard, a precise and accurate concentration of the analyte can be determined, even if there are variations in the analytical process.

Role in Pharmacokinetic and Metabolic Studies

Pharmacokinetic studies aim to understand how a drug is absorbed, distributed, metabolized, and excreted by the body. Accurate quantification of the parent drug and its metabolites is essential for these studies.

In a study developing and validating a sensitive UHPLC-MS/MS method to measure serum concentrations of several cytochrome P450 probe substrates, including tolbutamide, a deuterated metabolite of tolbutamide was employed as an internal standard. Specifically, [d9]-4-hydroxy-tolbutamide was used to ensure the accuracy and precision of the tolbutamide assay. This highlights the critical role of deuterated metabolites in clinical research, particularly in drug-drug and drug-botanical interaction studies where precise pharmacokinetic data is paramount. The use of a deuterated metabolite like Carboxytolbutamide-d9 would serve a similar and equally vital function in studies focusing on the complete metabolic profile of tolbutamide.

Synthesis and Characterization

The synthesis of Carboxytolbutamide-d9 (butyl-d9) involves the introduction of deuterium atoms into the butyl moiety of a suitable precursor.

General Synthetic Approaches

The synthesis of deuterated compounds can be achieved through various methods, including:

Deuterium Gas (D₂): Catalytic deuteration using D₂ gas in the presence of a metal catalyst. biopharmaservices.com

Deuterated Solvents (e.g., D₂O): Exchange reactions where protons are replaced by deuterons from a deuterated solvent.

Deuterated Reagents: Using deuterated building blocks or reagents in the synthetic pathway.

For Carboxytolbutamide-d9, a common approach involves the use of a deuterated butyl-containing precursor in the final steps of the synthesis of the carboxytolbutamide molecule.

Analytical Methods for Characterization

Once synthesized, the identity, purity, and isotopic enrichment of Carboxytolbutamide-d9 (butyl-d9) must be confirmed using various analytical techniques.

Analytical TechniquePurpose
Mass Spectrometry (MS) Confirms the molecular weight of the deuterated compound and determines the level of isotopic enrichment by comparing the intensity of the deuterated and non-deuterated molecular ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is used to confirm the absence of protons at the deuterated positions. ²H (Deuterium) NMR can be used to directly observe the deuterium signals, confirming their location in the molecule. juniperpublishers.com
High-Performance Liquid Chromatography (HPLC) Assesses the chemical purity of the compound by separating it from any non-deuterated starting materials or other impurities.

Carboxytolbutamide-d9 (butyl-d9) exemplifies the critical role of stable isotope-labeled compounds in modern scientific research. Its primary function as a high-fidelity internal standard in mass spectrometry-based bioanalysis enables the accurate and precise quantification of tolbutamide and its metabolites. This, in turn, facilitates detailed pharmacokinetic and metabolic studies that are essential for understanding drug disposition and for the development of safer and more effective therapeutic agents. The strategic incorporation of deuterium into the carboxytolbutamide structure, without altering its fundamental chemical properties, underscores the elegance and power of stable isotope labeling as a research tool.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O5S B15128614 Carboxytolbutamide-d9 (butyl-d9)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O5S

Molecular Weight

309.39 g/mol

IUPAC Name

4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoic acid

InChI

InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i1D3,2D2,3D2,8D2

InChI Key

GCMVATDSSHTCOS-WRMMWXQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Integrity of Carboxytolbutamide D9 Butyl D9

Strategies for Deuterium (B1214612) Incorporation at the Butyl Side Chain

The introduction of deuterium into the butyl group of Carboxytolbutamide-d9 can be achieved through two primary approaches: deuterium exchange methods and the use of deuterated reagents.

Deuterium Exchange Methods

Deuterium exchange reactions represent a common strategy for replacing hydrogen atoms with deuterium. mdpi.com This process typically involves the use of a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. mdpi.comornl.gov For a butyl chain, this method can be challenging due to the non-acidic nature of the C-H bonds. However, under specific conditions, such as with the use of a suitable catalyst (e.g., a transition metal catalyst like palladium on carbon), it is possible to facilitate the exchange of hydrogen for deuterium at specific positions. snnu.edu.cn The efficiency of the exchange can be influenced by factors such as temperature, pressure, and the specific catalytic system employed. mdpi.com Base-catalyzed hydrogen-deuterium exchange is also a viable method, particularly for hydrogens on carbons adjacent to a carbonyl group, due to the increased acidity of these protons. mdpi.com

Deuterated Reagent Substitution Approaches

A more direct and often more specific method for introducing deuterium involves the use of deuterated reagents in the synthetic pathway. To achieve deuteration specifically on the butyl side chain, a deuterated butyl-containing starting material would be employed in the synthesis of the tolbutamide (B1681337) framework. For instance, the synthesis could start with a deuterated butylamine (B146782) (butyl-d9-amine), which is then reacted with a suitable p-toluenesulfonyl isocyanate precursor to form the final deuterated carboxytolbutamide (B18513). youtube.com This approach offers greater control over the location and number of deuterium atoms incorporated into the final molecule. The synthesis of tolbutamide itself typically involves the reaction of p-toluenesulfonamide (B41071) with an isocyanate. youtube.comyoutube.com To produce Carboxytolbutamide-d9, a synthetic route could begin with a deuterated butyl halide (e.g., 1-bromobutane-d9), which is then converted to the corresponding deuterated butyl isocyanate. This deuterated isocyanate would then be reacted with p-toluenesulfonamide to yield tolbutamide-d9. Subsequent oxidation of the methyl group on the tolyl ring would then produce Carboxytolbutamide-d9.

Isotopic Purity and Deuteration Site Specificity Analysis

Following the synthesis, it is imperative to confirm both the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and the specific location of the deuterium atoms. nih.govrsc.org This is crucial for the intended use of the labeled compound as an internal standard. rsc.org

Spectroscopic Confirmation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms within a molecule. rsc.orggoogle.com While ¹H NMR is used to observe protons, ²H (deuterium) NMR can directly detect the deuterium nuclei. nih.govsigmaaldrich.com In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. mdpi.comstudymind.co.uklibretexts.org This provides clear evidence of deuterium incorporation. mdpi.com

For Carboxytolbutamide-d9 (butyl-d9), the ¹H NMR spectrum would show the absence of signals corresponding to the butyl group protons. Conversely, the ²H NMR spectrum would exhibit signals at chemical shifts corresponding to the positions of the deuterium atoms on the butyl chain, confirming their specific location. sigmaaldrich.commdpi.com The integration of the remaining proton signals against a known internal standard can also be used to quantify the level of deuteration. google.com

Table 1: Expected NMR Signal Changes in Carboxytolbutamide-d9 (butyl-d9) compared to its non-deuterated analog.

NucleusNon-Deuterated CarboxytolbutamideCarboxytolbutamide-d9 (butyl-d9)
¹H Signals corresponding to butyl protons present.Signals corresponding to butyl protons absent or significantly diminished.
²H No significant signals.Signals corresponding to the nine deuterium atoms on the butyl chain are present.

This is an interactive table. Click on the cells to see more details.

Mass spectrometry (MS) is the primary technique used to determine the isotopic purity and abundance of a deuterated compound. nih.govacs.org High-resolution mass spectrometry (HRMS) is particularly effective as it can distinguish between isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net

In the mass spectrum of Carboxytolbutamide-d9 (butyl-d9), the molecular ion peak will be shifted by +9 mass units compared to the non-deuterated compound, reflecting the mass of the nine deuterium atoms. By analyzing the relative intensities of the peaks corresponding to the desired d9-isotopologue and any other isotopologues (e.g., d0 to d8), the isotopic purity can be accurately calculated. nih.govresearchgate.net This analysis ensures that the labeled standard is of sufficient purity for its intended analytical application. acs.orgresearchgate.net Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, and the masses of the resulting fragments can provide additional confirmation of the location of the deuterium atoms. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for Carboxytolbutamide-d9 (butyl-d9).

ParameterExpected Value/Observation
Molecular Weight Difference The molecular weight will be approximately 9.0567 Da higher than the non-deuterated compound.
Isotopic Distribution The mass spectrum will show a distribution of isotopologue peaks, with the peak for the d9 species being the most abundant.
Isotopic Purity Calculation Calculated from the relative abundances of the H/D isotopologue ions (D0-Dn). nih.gov

This is an interactive table. Click on the cells to see more details.

Optimization of Synthetic Pathways for Research-Grade Carboxytolbutamide-d9 (butyl-d9)

The synthesis of research-grade Carboxytolbutamide-d9 (butyl-d9) necessitates a multi-step approach that is carefully optimized to ensure high chemical and isotopic purity. A common synthetic strategy commences with a deuterated butyl precursor, which is then incorporated into the final sulfonylurea structure.

A representative synthetic pathway can be conceptualized as follows:

Preparation of Deuterated Butylamine (d9-Butylamine): The synthesis typically begins with a suitable starting material that can be exhaustively deuterated to yield d9-butylamine. This is a critical step where the isotopic labeling is introduced.

Synthesis of p-Toluenesulfonamide: In a parallel step, p-toluenesulfonyl chloride is reacted with ammonia (B1221849) to produce p-toluenesulfonamide.

Coupling Reaction: The d9-butylamine is then reacted with a suitable carbonyl source, such as phosgene (B1210022) or a chloroformate, to form a d9-butyl isocyanate or a related reactive intermediate.

Formation of the Sulfonylurea Linkage: The d9-butyl isocyanate intermediate is subsequently reacted with the p-toluenesulfonamide under basic conditions to form the sulfonylurea linkage, yielding Tolbutamide-d9.

Oxidation of the Methyl Group: The final step involves the selective oxidation of the p-methyl group of Tolbutamide-d9 to a carboxylic acid. This transformation is often achieved using strong oxidizing agents.

Optimization of this pathway for research-grade material focuses on several key aspects to maximize yield and purity. The following table outlines some of the critical optimization parameters and the rationale behind them.

StepParameter for OptimizationRationale and Desired Outcome
Deuteration of Butyl Precursor Choice of deuterating agent (e.g., D2O, NaBD4), catalyst, and reaction conditions (temperature, pressure).To achieve the highest possible level of deuterium incorporation (>98%) and minimize the presence of partially deuterated isotopologues.
Coupling Reaction Stoichiometry of reactants, reaction solvent, and temperature control.To ensure efficient formation of the d9-butyl isocyanate intermediate and minimize side reactions, leading to a cleaner product profile and higher overall yield.
Sulfonylurea Formation Base selection (e.g., NaOH, K2CO3), solvent polarity, and reaction time.To facilitate the nucleophilic attack of the sulfonamide on the isocyanate, driving the reaction to completion and preventing the degradation of the product.
Oxidation Choice of oxidizing agent (e.g., KMnO4, CrO3), reaction conditions, and work-up procedure.To achieve selective oxidation of the methyl group without affecting the sulfonylurea moiety or the deuterated butyl chain, and to facilitate straightforward purification of the final product.
Purification Crystallization solvents and conditions, or chromatographic methods (e.g., HPLC).To remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated impurities, ultimately achieving a chemical and isotopic purity suitable for use as a research-grade standard.

Table 1: Key Optimization Parameters in the Synthesis of Carboxytolbutamide-d9 (butyl-d9)

Detailed research findings indicate that the choice of solvent and base in the sulfonylurea formation step is crucial. For instance, using a non-protic solvent can help to prevent any back-exchange of deuterium atoms. Furthermore, the purification of the final compound is often a significant challenge. Recrystallization is a preferred method for obtaining highly pure material, and the selection of an appropriate solvent system is determined through solubility studies. For research-grade standards, a final purification by preparative High-Performance Liquid Chromatography (HPLC) may be employed to ensure the highest possible purity.

Maintenance of Isotopic Purity During Synthesis and Storage

The utility of Carboxytolbutamide-d9 as an internal standard is directly dependent on its isotopic purity and stability. Therefore, stringent measures are implemented throughout the synthesis and during storage to prevent deuterium-hydrogen (D-H) exchange.

During Synthesis:

Use of Deuterated Reagents and Solvents: Wherever possible, deuterated solvents and reagents are used in the latter stages of the synthesis to minimize the introduction of protium.

Inert Atmosphere: Reactions are typically conducted under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture, which is a potential source of protons that could lead to back-exchange.

Anhydrous Conditions: Meticulous drying of all glassware, solvents, and reagents is essential to maintain anhydrous conditions and prevent D-H exchange.

Optimized Reaction Conditions: Reaction temperatures and times are carefully controlled. Elevated temperatures can sometimes facilitate D-H exchange, especially at positions activated by adjacent functional groups.

Post-Synthesis and Storage:

Once synthesized and purified, the maintenance of isotopic purity during storage is paramount for ensuring the long-term reliability of the standard.

FactorControl MeasureRationale
Temperature Storage at low temperatures, typically -20°C or below.Reduces the kinetic energy of molecules, thereby slowing down the rate of any potential D-H exchange reactions.
Light Storage in amber vials or in the dark.Protects the compound from photolytic degradation, which could potentially create reactive species that might facilitate D-H exchange.
Atmosphere Storage under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers.Prevents exposure to atmospheric moisture and oxygen, which can contribute to both chemical degradation and isotopic exchange over time.
Purity Analysis Periodic re-analysis of the standard using techniques like Mass Spectrometry and NMR.To verify the isotopic enrichment and chemical integrity of the standard over its shelf life, ensuring its continued suitability for quantitative analysis.

Table 2: Control Measures for Maintaining Isotopic Purity of Carboxytolbutamide-d9 (butyl-d9)

The isotopic enrichment of the final product is a critical quality attribute and is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can distinguish between the desired d9-isotopologue and any lower deuterated species, allowing for the calculation of the isotopic purity. 1H NMR is used to confirm the absence of proton signals in the deuterated positions of the butyl group, providing further evidence of high isotopic incorporation. These analytical techniques are integral to the quality control process for producing research-grade Carboxytolbutamide-d9.

Advanced Analytical Applications of Carboxytolbutamide D9 Butyl D9

Utility as an Internal Standard in Quantitative Chemical Analysis.chembk.comchembk.comveeprho.com

In quantitative chemical analysis, particularly in pharmacokinetic and drug metabolism studies, Carboxytolbutamide-d9 is widely employed as an internal standard. An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known amount to samples being analyzed. By comparing the analytical response of the analyte to that of the internal standard, variations in sample preparation and instrument response can be corrected, leading to more accurate and precise quantification. Carboxytolbutamide-d9 is particularly well-suited for this role when quantifying its non-labeled counterpart, Carboxytolbutamide (B18513), or the parent drug, tolbutamide (B1681337). veeprho.com

Minimization of Isotopic Interference in Quantitative Assays.veeprho.com

The use of a deuterated standard like Carboxytolbutamide-d9 is crucial for minimizing isotopic interference in mass spectrometry-based assays. Natural isotopic abundance means that even non-labeled compounds have a small percentage of molecules containing heavier isotopes (e.g., carbon-13, nitrogen-15). In some cases, the mass of these naturally occurring heavy isotopes in the analyte can overlap with the mass of the internal standard, leading to inaccurate quantification. The nine deuterium (B1214612) atoms in Carboxytolbutamide-d9 create a significant mass difference (9 atomic mass units) between it and the non-labeled analyte. This large mass shift effectively separates the mass spectrometry signals of the analyte and the internal standard, preventing isotopic overlap and ensuring that the measured signal for the internal standard is not artificially inflated by contributions from the analyte. This clean separation of signals is fundamental to achieving accurate and reliable quantitative results. veeprho.com

Enhancement of Accuracy and Precision in Mass Spectrometry-Based Quantification.veeprho.comnih.gov

The use of Carboxytolbutamide-d9 as an internal standard significantly enhances the accuracy and precision of mass spectrometry-based quantification. veeprho.com Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. By co-eluting with the analyte during chromatographic separation and having similar ionization efficiency in the mass spectrometer's ion source, Carboxytolbutamide-d9 effectively compensates for variations that can occur during sample workup and analysis. For instance, any loss of analyte during extraction from a biological matrix will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in the instrument's performance, such as variations in injection volume or ionization efficiency, will affect both the analyte and the internal standard to a similar extent. nih.gov The ratio of the analyte signal to the internal standard signal remains constant, leading to highly reproducible and accurate quantitative data.

A study on the quantitative analysis of a different drug using accelerator mass spectrometry demonstrated that the use of calibration standards and quality controls resulted in a coefficient of variation (CV) of 3.4-8.5% and an accuracy of 94-108%, meeting the requirements of bioanalytical guidance. nih.gov This highlights the level of precision and accuracy that can be achieved with the use of appropriate internal standards.

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies.veeprho.com

Carboxytolbutamide-d9 is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) methodologies. veeprho.com LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In LC-MS analysis, Carboxytolbutamide-d9 is added to samples containing tolbutamide or its metabolites. During the analysis, the LC system separates the different compounds in the sample, and the mass spectrometer detects and quantifies them. The near-identical chromatographic behavior of Carboxytolbutamide-d9 and its non-labeled analog ensures they elute from the LC column at almost the same time. This co-elution is critical for effective internal standardization, as it ensures that both compounds experience the same matrix effects and ionization conditions at the point of detection. The use of Carboxytolbutamide-d9 in LC-MS methods enables the precise quantification of tolbutamide and its metabolites in complex biological matrices such as plasma and urine. veeprho.com

Reference Standard Applications for Metabolite and Derivative Identification.chembk.comlgcstandards.com

Beyond its role as an internal standard, Carboxytolbutamide-d9 also serves as a crucial reference standard for the identification of metabolites and derivatives. lgcstandards.com In drug metabolism studies, it is essential to identify the various metabolites that are formed from a parent drug. By comparing the chromatographic retention time and mass spectral fragmentation pattern of an unknown peak in a sample to that of the certified Carboxytolbutamide-d9 standard, analysts can confidently identify the presence of Carboxytolbutamide. This is particularly important for confirming the metabolic pathway of tolbutamide.

The availability of a well-characterized standard like Carboxytolbutamide-d9, with a specified chemical purity and isotopic enrichment, is fundamental for the unambiguous identification of metabolites. lgcstandards.com

Method Development and Validation in Analytical Chemistry.lgcstandards.comnih.gov

Carboxytolbutamide-d9 plays a significant role in the development and validation of new analytical methods. lgcstandards.com When creating a new quantitative assay for tolbutamide or its metabolites, Carboxytolbutamide-d9 is used to optimize various parameters of the method, such as chromatographic conditions and mass spectrometer settings. It helps in assessing the method's performance characteristics, including linearity, accuracy, precision, and sensitivity.

During method validation, which is a regulatory requirement for bioanalytical methods, Carboxytolbutamide-d9 is used to prepare calibration curves and quality control samples. These are used to demonstrate that the analytical method is reliable and fit for its intended purpose. nih.gov The use of a stable isotope-labeled standard like Carboxytolbutamide-d9 is considered the gold standard in method validation for quantitative bioanalysis due to its ability to mimic the behavior of the analyte and correct for various sources of error.

Below is a table summarizing the key analytical applications and the role of Carboxytolbutamide-d9 in each.

ApplicationRole of Carboxytolbutamide-d9Key Benefit
Quantitative Chemical Analysis Internal StandardCorrects for variability in sample preparation and instrument response.
Minimization of Isotopic Interference High Mass Difference from AnalytePrevents overlap of mass spectrometry signals, ensuring accurate quantification.
Enhancement of Accuracy and Precision Co-elution and Similar IonizationCompensates for analyte loss and instrument fluctuations, improving data reliability.
LC-MS Methodologies Co-eluting Internal StandardEnables precise quantification in complex biological matrices.
Metabolite and Derivative Identification Reference StandardProvides a benchmark for confident identification based on retention time and mass spectra.
Method Development and Validation Tool for Optimization and Performance AssessmentEnsures the development of robust and reliable analytical methods.

Metabolic Research Applications of Carboxytolbutamide D9 Butyl D9

Elucidation of Metabolic Pathways of Tolbutamide (B1681337) and Related Compoundsnih.govbenchchem.comnih.govfirsthope.co.in

The primary application of Carboxytolbutamide-d9 is in studies designed to understand how Tolbutamide is processed in the body. Stable isotope labeling is a cornerstone of drug metabolism research, allowing scientists to differentiate between the administered compound and its metabolites from endogenous substances within complex biological samples.

Carboxytolbutamide-d9 is frequently employed as a tracer in in vitro systems that mimic liver function, such as human liver microsomes (HLMs) and cultured hepatocytes. nih.gov When Tolbutamide-d9 (the deuterated parent drug) is introduced into these systems, its metabolites, including Carboxytolbutamide-d9, can be unambiguously identified and quantified using mass spectrometry. This allows researchers to map the metabolic fate of the parent compound, identify the structures of its metabolites, and understand the sequence of enzymatic reactions. nih.gov This method provides a clear picture of the biotransformation process without the confounding variables present in whole-organism studies.

The principal metabolic pathway for Tolbutamide involves the oxidation of the aromatic methyl group (p-methyl group). nih.govdrugbank.com This two-step process is initiated by cytochrome P450 enzymes, primarily CYP2C9, which hydroxylate the methyl group to form Hydroxytolbutamide. nih.govyoutube.comnih.gov This active metabolite is subsequently oxidized by cytosolic enzymes like aldehyde dehydrogenase to the pharmacologically inactive Carboxytolbutamide (B18513). nih.govnih.gov Studies using chimeric mice with humanized livers have confirmed that this sequential oxidation is the major metabolic route in humans, with Carboxytolbutamide being the most abundant metabolite found in urine. nih.gov

A minor, yet significant, metabolic route for Tolbutamide is the oxidation of its butyl side-chain. nih.gov This process can occur at the terminal (ω) or sub-terminal (ω-1) carbons of the butyl group, resulting in the formation of primary and secondary alcohol metabolites. nih.gov These metabolites generally exhibit minimal antidiabetic activity. nih.gov The use of Tolbutamide-d9, with deuterium (B1214612) atoms specifically placed on the butyl chain, is instrumental in studying this pathway. The isotope label allows researchers to precisely track the oxidation of the butyl group, distinguishing it from the more dominant aromatic methyl oxidation and enabling detailed investigation into the specific enzymes and kinetics involved in this minor pathway. nih.gov

Assessment of Metabolic Stability and Biotransformation Kineticsnih.govnih.gov

Beyond identifying pathways, Carboxytolbutamide-d9 is crucial for quantifying the speed and efficiency of metabolic processes.

In drug discovery, determining a compound's metabolic stability is essential. Parameters such as in vitro half-life (t½) and intrinsic clearance (CLint) are calculated to predict how long a drug will last in the body. These values are often determined using in vitro systems like sandwich-cultured rat hepatocytes. nih.gov In these experiments, Carboxytolbutamide-d9 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. Its chemical similarity to the analyte ensures comparable extraction and ionization efficiency, while its different mass allows for precise quantification of the parent drug and its non-deuterated metabolites over time. This accurate measurement is fundamental to calculating reliable kinetic parameters.

Table 1: Representative Pharmacokinetic Parameters of Tolbutamide This table presents data for the non-deuterated parent compound, Tolbutamide, derived from various study types. These are the baseline values that studies using deuterated compounds aim to investigate.

Parameter Value Condition/System Source
Plasma Half-Life (t½) 7.28 hours Healthy Human Subjects nih.gov
Plasma Half-Life (t½) 38.76 hours Human Subjects with CYP2C9 inhibitor (Sulfaphenazole) nih.gov
Plasma Clearance 0.196 ml/min/kg Healthy Human Subjects nih.gov
Plasma Clearance 0.039 ml/min/kg Human Subjects with CYP2C9 inhibitor (Sulfaphenazole) nih.gov
***In vitro* Intrinsic Clearance (CLint)** 0.085 min⁻¹ Sandwich-Cultured Rat Hepatocytes nih.gov

The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and since CYP450-mediated oxidation involves the cleavage of this bond, deuteration can slow the reaction rate. juniperpublishers.com

When the butyl side-chain of Tolbutamide is deuterated (as in Tolbutamide-d9), its oxidation by CYP enzymes is expected to be slower compared to the non-deuterated version. This can lead to "metabolic switching," where the enzymatic activity is redirected towards other, non-deuterated sites on the molecule, such as the aromatic methyl group. nih.gov Studying the metabolism of Tolbutamide-d9 allows researchers to quantify the KIE for the butyl side-chain oxidation and understand how blocking one metabolic site can influence the flux through alternative pathways. This information is invaluable for designing new drug candidates with improved metabolic stability and predictable pharmacokinetic profiles. juniperpublishers.com

Table 2: Conceptual Impact of Deuteration on Tolbutamide Metabolism This table illustrates the theoretical principle of the kinetic isotope effect on the metabolic pathways of Tolbutamide.

Metabolic Site Non-Deuterated Tolbutamide Tolbutamide-d9 (butyl-d9) Rationale
Aromatic Methyl Group Major Pathway Potentially Increased Flux Metabolic switching away from the slowed oxidation of the deuterated butyl group.
Butyl Side-Chain Minor Pathway Decreased Rate of Oxidation The kinetic isotope effect slows the cleavage of the stronger C-D bonds by CYP450 enzymes.

Comparative Metabolic Studies in in vitro Models

In vitro metabolic models are indispensable tools in modern drug development, providing a crucial platform for the early assessment of a drug's metabolic fate. These systems, which include primary hepatocytes, liver S9 fractions, and microsomes, allow researchers to investigate biotransformation pathways in a controlled environment. researchgate.netresearchgate.net A key application of these models is in comparative metabolic studies, which aim to understand the similarities and differences in metabolism across various species (e.g., rat, dog, monkey, and human). nih.goveuropa.eu This comparative approach is fundamental for validating the choice of animal species for preclinical safety and toxicology studies, ensuring that the animal models are relevant to human metabolic profiles. nih.goveuropa.eu

The accuracy of these comparative studies hinges on the ability to precisely quantify the formation of metabolites in each system. This is where stable isotope-labeled internal standards, such as Carboxytolbutamide-d9 (butyl-d9), play a critical role. clearsynth.com When studying the metabolism of tolbutamide in vitro, Carboxytolbutamide-d9 is added to the incubation mixtures. As a deuterated analog of the terminal metabolite, it exhibits nearly identical chemical and physical properties to the non-labeled Carboxytolbutamide produced by the enzymatic reactions in the in vitro system. researchgate.net

By using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can differentiate between the metabolite formed during the experiment and the deuterated standard based on their mass difference. This allows for the precise quantification of the Carboxytolbutamide metabolite, correcting for any variability in sample preparation or analytical response. clearsynth.com This quantitative data enables a direct and accurate comparison of metabolite formation rates across different species' liver preparations, revealing any species-specific metabolic pathways. nih.gov For example, such studies can determine if a particular metabolite is uniquely formed or formed at significantly different rates in humans compared to the animal species used in toxicological testing. europa.eu

Identification and Quantification of Metabolites of Tolbutamide

Carboxytolbutamide-d9 (butyl-d9) is an invaluable tool for the bioanalysis of tolbutamide metabolites. It serves as an ideal internal standard for analytical methods developed to measure the concentration of carboxytolbutamide. In quantitative assays, a known amount of Carboxytolbutamide-d9 is added to biological samples (e.g., plasma or urine) at the beginning of the sample preparation process. nih.gov

The use of a stable isotope-labeled internal standard like Carboxytolbutamide-d9 is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. clearsynth.comresearchgate.net Because the deuterated standard is chemically identical to the analyte (carboxytolbutamide), it experiences the same extraction recovery and ionization efficiency in the mass spectrometer. clearsynth.com However, due to the nine deuterium atoms, it has a higher mass, allowing the mass spectrometer to distinguish it from the endogenous metabolite. By comparing the instrument's response ratio of the analyte to the internal standard against a calibration curve, a highly accurate and precise concentration of carboxytolbutamide in the original sample can be determined. clearsynth.comnih.gov This approach effectively minimizes errors arising from sample loss during processing and from matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte. clearsynth.comnih.gov

The table below illustrates typical mass transitions monitored in an LC-MS/MS assay for tolbutamide and its related compounds, demonstrating how a deuterated standard is differentiated.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
Tolbutamide271.1172.1Parent Drug
Tolbutamide-d9 280.1 172.1 Internal Standard for Parent Drug
4-Hydroxytolbutamide287.1188.1Active Metabolite
Carboxytolbutamide-d9 (butyl-d9) 309.4 - Internal Standard for Metabolite
Carboxytolbutamide301.1222.1Inactive Metabolite
Data is illustrative for demonstrating the principle of mass differentiation in LC-MS/MS analysis. Specific m/z values can vary based on the instrument and analytical conditions. nih.govalfa-chemistry.com

This precise quantification is crucial for building accurate pharmacokinetic models and for regulatory submissions that require a thorough characterization of a drug's metabolic profile. europa.eu

Kinetic Isotope Effects Kies in Carboxytolbutamide D9 Butyl D9 Research

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. libretexts.org The most pronounced effects are observed with hydrogen and its isotope, deuterium, due to the doubling of atomic mass. wikipedia.org This mass difference is the cornerstone of the deuterium KIE.

The basis of the KIE lies in the concept of zero-point energy (ZPE), the lowest possible vibrational energy that a molecule can possess. libretexts.orgwikipedia.orgfiveable.me A chemical bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. libretexts.org For a reaction to proceed, energy must be supplied to overcome an activation energy barrier. Because the C-D bond starts from a lower energy state, more energy is required to reach the transition state where the bond is cleaved. wikipedia.org This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart.

KIEs are categorized as either primary or secondary. A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgdifferencebetween.com For C-H bond cleavage, the theoretical maximum for a primary KIE (kH/kD) is around 7-8 at room temperature, indicating that the reaction is significantly slower for the deuterated compound. libretexts.org

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgdifferencebetween.com These effects are generally smaller than primary KIEs. differencebetween.com

Experimental Observation of KIEs in Hydrolysis and Oxidative Processes

The primary metabolic pathway of tolbutamide (B1681337) involves the oxidation of the p-methyl group to form hydroxytolbutamide, which is then rapidly oxidized to carboxytolbutamide (B18513). nih.govyoutube.comnih.govnih.gov This initial hydroxylation is catalyzed predominantly by the cytochrome P450 enzyme CYP2C9. nih.govnih.govnih.gov

In the case of Carboxytolbutamide-d9, where the butyl group is deuterated, a significant primary kinetic isotope effect is anticipated for any metabolic reactions involving C-H bond cleavage on this group. Although the primary site of metabolism for tolbutamide is the p-methyl group, minor metabolic pathways involving the oxidation of the butyl chain have been reported. nih.gov Deuteration of the butyl group would be expected to slow down these minor oxidative pathways.

To illustrate the potential impact of deuteration, consider a hypothetical scenario where the rate of a minor oxidative pathway involving the butyl group is measured.

Hypothetical Reaction Rates for Butyl Group Oxidation
CompoundRate of Oxidation (k, arbitrary units)Kinetic Isotope Effect (kH/kD)
Carboxytolbutamide (non-deuterated butyl)1.05.0
Carboxytolbutamide-d9 (butyl-d9)0.2

This table presents hypothetical data to illustrate the expected kinetic isotope effect. Actual experimental values may vary.

Mechanistic Insights Derived from Deuteration-Induced Changes in Reaction Rates

The observation of a significant primary KIE upon deuteration of the butyl group in carboxytolbutamide would provide crucial mechanistic insights into its metabolism. A large kH/kD value would strongly indicate that the cleavage of a C-H bond on the butyl group is the rate-determining step in that specific metabolic pathway. nih.gov

This information would help to elucidate the precise orientation of the substrate within the active site of the metabolizing enzyme, likely a member of the cytochrome P450 family. The enzyme's active site would need to position the butyl group in proximity to the reactive oxygen species for oxidation to occur.

Furthermore, the magnitude of the KIE can offer clues about the nature of the transition state. A large KIE suggests a transition state where the C-H bond is substantially broken. princeton.edu This level of detail is invaluable for understanding enzyme mechanisms and for the rational design of new drug candidates with improved metabolic profiles.

Implications of Altered Metabolic Stability due to Deuteration

A case study on the N-methyl deuteration of enzalutamide (B1683756) demonstrated this effect, where deuteration led to a significant decrease in the formation of the N-demethylated metabolite and a corresponding increase in the parent drug's exposure. nih.govresearchgate.netnih.gov A similar shift in metabolite ratios could be hypothesized for Carboxytolbutamide-d9.

Hypothetical Metabolite Distribution of Carboxytolbutamide and its Deuterated Analog
CompoundMetabolite from p-methyl oxidation (%)Metabolite from butyl-d9 oxidation (%)Other Metabolites (%)
Carboxytolbutamide (non-deuterated butyl)9055
Carboxytolbutamide-d9 (butyl-d9)9415

This table presents hypothetical data to illustrate a potential metabolic switching scenario. Actual experimental values may vary.

Broader Research Implications and Future Directions

Role in Drug Metabolism and Disposition (DMD) Research

Carboxytolbutamide-d9 is instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) of Tolbutamide (B1681337). nih.govchemicalsknowledgehub.com As the primary metabolite, the formation of Carboxytolbutamide (B18513) is a key determinant of Tolbutamide's pharmacokinetic profile.

Detailed Research Findings:

The metabolism of Tolbutamide to Carboxytolbutamide is primarily mediated by the cytochrome P450 enzyme CYP2C9. nih.govresearchgate.netnih.gov Studies have shown that the rate of this conversion can vary significantly among individuals due to genetic polymorphisms in the CYP2C9 gene, affecting the drug's efficacy and safety. nih.govtandfonline.com The use of stable isotope-labeled compounds like Carboxytolbutamide-d9 in conjunction with its non-deuterated counterpart allows for precise tracking and quantification of both the parent drug and its metabolite in various biological matrices, such as plasma and urine. nih.gov This is crucial for:

Pharmacokinetic Modeling: Accurately determining the rate of formation and elimination of Carboxytolbutamide helps in building robust pharmacokinetic models for Tolbutamide. These models are essential for predicting drug exposure and response in different patient populations.

Metabolic Pathway Elucidation: The use of labeled compounds confirms that the oxidation of the tolyl methyl group is the principal metabolic pathway for Tolbutamide.

Drug-Drug Interaction Studies: Carboxytolbutamide-d9 can be used in studies investigating how co-administered drugs might inhibit or induce CYP2C9, thereby altering the metabolism of Tolbutamide.

ParameterSignificance in DMD Research
Analyte Carboxytolbutamide-d9
Parent Drug Tolbutamide
Primary Metabolizing Enzyme Cytochrome P450 2C9 (CYP2C9)
Application Pharmacokinetic studies, metabolic pathway analysis, drug-drug interaction studies.

Contribution to Understanding Enzyme Specificity and Reaction Mechanisms

The deuteration of the butyl group in Carboxytolbutamide-d9 provides a unique opportunity to probe the intricacies of the CYP2C9 enzyme. The presence of deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the heavier isotope can slow down the rate of a chemical reaction.

Detailed Research Findings:

While the primary metabolism of Tolbutamide occurs at the tolyl methyl group, the deuteration at the butyl-d9 position can be used to study secondary metabolic pathways and the conformational landscape of the CYP2C9 active site. nih.govscilit.comresearchgate.net The study of the KIE in the metabolism of deuterated substrates is a powerful tool for understanding enzymatic reaction mechanisms. nih.govacs.orgnih.gov

Probing the Active Site: The way in which CYP2C9 accommodates the deuterated butyl group of Tolbutamide-d9 can provide insights into the shape and flexibility of the enzyme's active site. tandfonline.com Atypical kinetic profiles observed in CYP2C9-mediated reactions suggest a flexible active site that can bind multiple substrate molecules. tandfonline.com

Investigating Reaction Mechanisms: By comparing the metabolism of Tolbutamide with its deuterated analogues, researchers can investigate the C-H bond-breaking step in the hydroxylation reaction. nih.gov A significant KIE would suggest that this step is rate-limiting. The use of deuterium isotope effects can help elucidate the nature of the reactive oxygen species involved in the catalytic cycle of cytochrome P450 enzymes. nih.govresearchgate.net

Research AspectContribution of Carboxytolbutamide-d9
Enzyme Studied Cytochrome P450 2C9 (CYP2C9)
Key Concept Kinetic Isotope Effect (KIE)
Insights Gained Understanding of the enzyme's active site conformation and the rate-limiting steps of the metabolic reaction.

Development of Novel Analytical Standards for Pharmaceutical Research

One of the most direct and widespread applications of Carboxytolbutamide-d9 is as an internal standard in bioanalytical assays. nih.govaptochem.comresearchgate.net The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry-based bioanalysis. kcasbio.comnih.govkcasbio.com

Detailed Research Findings:

The ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variability during sample preparation and analysis. aptochem.comkcasbio.com Carboxytolbutamide-d9, being structurally identical to the native metabolite apart from the isotopic labeling, co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. aptochem.com This leads to:

Improved Accuracy and Precision: The use of a deuterated internal standard corrects for matrix effects, which are a common source of error in bioanalysis. kcasbio.com

Enhanced Method Robustness: It minimizes the impact of variations in extraction recovery and instrument response, leading to more reliable and reproducible data. aptochem.com

Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical method validation to support clinical and preclinical studies. kcasbio.comnih.gov

FeatureAdvantage as an Analytical Standard
Structural Similarity Co-elution with the analyte, similar ionization efficiency.
Mass Difference Allows for clear differentiation from the unlabeled analyte in mass spectrometry.
Chemical Identity Behaves identically during sample extraction and processing.

Potential for Advancing Deuterated Drug Discovery Strategies

The insights gained from studying deuterated metabolites like Carboxytolbutamide-d9 can inform the design of next-generation deuterated drugs. metsol.com The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium to improve its pharmacokinetic and/or toxicological profile. chemicalsknowledgehub.com

Detailed Research Findings:

Studying the metabolic fate of deuterated compounds provides valuable data on how deuteration affects metabolic pathways and rates. metsol.com This information is crucial for the rational design of new chemical entities with improved properties.

Predicting Metabolic Switching: By understanding how deuteration at one site (the butyl group in Tolbutamide-d9) might influence metabolism at another site (the tolyl group), researchers can better predict and potentially avoid undesirable metabolic switching in newly designed deuterated drugs.

Optimizing Pharmacokinetics: The KIE can be intentionally leveraged to slow down the metabolism of a drug, leading to a longer half-life, reduced dosing frequency, and potentially lower side effects. aptochem.com While the deuteration in Carboxytolbutamide-d9 is on the metabolite, the principles learned from its analysis can be applied to the design of new deuterated parent drugs.

Informing Drug Design: Data from studies using compounds like Carboxytolbutamide-d9 contributes to a growing body of knowledge that helps medicinal chemists make more informed decisions about where to place deuterium atoms in a new drug candidate to achieve the desired therapeutic effect.

StrategyContribution of Deuterated Metabolite Studies
Deuterium Switch Provides data on how deuteration impacts metabolic pathways and rates.
Pharmacokinetic Optimization Helps in understanding the potential of the kinetic isotope effect to improve drug half-life and reduce dosing frequency.
Rational Drug Design Informs decisions on the strategic placement of deuterium in new drug candidates.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Carboxytolbutamide-d9 (butyl-d9) with high isotopic purity, and how can its deuterium incorporation be validated experimentally?

  • Methodological Answer : Synthesis requires precise deuteration at the butyl moiety, typically via catalytic exchange or deuterated precursor routes. To validate isotopic purity, use nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR to confirm absence of proton signals at the deuterated site) and mass spectrometry (MS) to quantify deuterium incorporation (e.g., observing a +9 mass shift). Ensure calibration against certified deuterated standards to avoid systematic errors .

Q. How should researchers design experiments to characterize the stability of Carboxytolbutamide-d9 (butyl-d9) under varying storage conditions (e.g., temperature, pH)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity, acidic/basic buffers). Use high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products. Pair with tandem MS to identify structural changes. Include a non-deuterated analog as a control to isolate isotopic effects on stability .

Q. What analytical techniques are most effective for quantifying Carboxytolbutamide-d9 (butyl-d9) in biological matrices, and how can matrix effects be mitigated?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., spiking with a ¹³C-labeled internal standard). To reduce matrix effects, employ solid-phase extraction (SPE) or protein precipitation followed by chromatographic separation. Validate recovery rates and matrix effects per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How do isotopic effects of deuterium in Carboxytolbutamide-d9 (butyl-d9) influence its pharmacokinetic (PK) profile compared to the non-deuterated form?

  • Methodological Answer : Design a crossover PK study in animal models, administering both deuterated and non-deuterated forms. Use compartmental modeling to compare absorption/distribution rates and metabolic half-lives. Analyze deuterium’s kinetic isotope effect (KIE) on cytochrome P450-mediated metabolism via in vitro microsomal assays .

Q. What strategies can resolve contradictions in metabolic pathway data for Carboxytolbutamide-d9 (butyl-d9) observed across different in vitro and in vivo models?

  • Methodological Answer : Perform interspecies comparative studies (e.g., human vs. rat hepatocytes) to identify species-specific metabolism. Use high-resolution MS to detect low-abundance metabolites and stable isotope tracing to track deuterium retention in metabolites. Cross-validate findings with computational tools like molecular docking to predict enzyme-substrate interactions .

Q. How can researchers optimize the use of Carboxytolbutamide-d9 (butyl-d9) as an internal standard for quantifying its parent drug in complex biological samples?

  • Methodological Answer : Validate co-elution and ionization efficiency between the deuterated standard and the analyte using LC-MS/MS . Adjust chromatographic conditions (e.g., gradient elution, column chemistry) to minimize retention time shifts. Conduct spike-and-recovery experiments at multiple concentration levels to assess linearity and precision .

Q. What experimental approaches are critical for assessing the long-term isotopic integrity of Carboxytolbutamide-d9 (butyl-d9) in environmental or metabolic degradation studies?

  • Methodological Answer : Use isotope ratio mass spectrometry (IRMS) to monitor deuterium loss over time under simulated environmental conditions (e.g., UV exposure, microbial activity). Pair with NMR-based structural elucidation to confirm deuterium positions post-degradation. Compare degradation kinetics to non-deuterated analogs to quantify isotopic robustness .

Methodological Notes

  • Data Interpretation : When reporting isotopic purity or metabolic data, explicitly state the detection limits of analytical methods (e.g., MS sensitivity) to contextualize results .
  • Contradiction Management : Use Bayesian statistical frameworks to reconcile conflicting data from multiple studies, incorporating prior knowledge about deuterium’s biochemical behavior .
  • Ethical Compliance : For studies involving human-derived samples, adhere to protocols for participant selection and data anonymization as outlined in institutional review board (IRB) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.